Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)-
Description
The compound Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11β)- (common name: Halopredone acetate) is a synthetic glucocorticoid derivative with the molecular formula C₂₅H₂₉BrF₂O₇ and a molecular weight of 583.4 g/mol. It is characterized by the following structural features:
- 11β-hydroxyl group: Essential for glucocorticoid receptor binding.
- 17α- and 21-acetyloxy groups: Enhance lipophilicity and topical penetration.
- 2-bromo, 6β- and 9α-fluoro substitutions: Contribute to increased anti-inflammatory potency and metabolic stability.
Halopredone acetate is primarily used as a topical anti-inflammatory agent due to its potent local activity and minimal systemic absorption, as demonstrated in preclinical and clinical studies.
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-20,22,29H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLTWMGSJXSKQJ-WEXULQILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170149 | |
| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17652-24-3 | |
| Record name | Prednisolone 17,21-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017652243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation and Sulfonylation
Initial acetylation targets the 21-hydroxyl group to form 21-acetoxy derivatives, while sulfonylation protects the 11α-hydroxyl group. This dual protection ensures regioselectivity in subsequent reactions.
Elimination and Fluorination
Treatment with sulfuric acid induces elimination, forming a 9(11)-double bond. Fluorination at the 6β-position is achieved using hydrogen fluoride, followed by hydrolysis to remove the sulfonyl group. The 6β-fluorine undergoes thermal rearrangement to the 6α-position, enhancing metabolic stability.
Dehydrogenation and Final Acetylation
Dehydrogenation with chloranil in butanone/water at 40–45°C introduces the 1,4-diene system, a hallmark of glucocorticoid activity. Finally, acetylation of the 17α-hydroxyl group completes the synthesis, yielding the target compound with a reported purity of >96%.
Microbiological 1(2)-Dehydrogenation
An alternative method employs Nocardioides simplex VKM Ac-2033D to dehydrogenate pregna-4,16-diene-3,20-dione intermediates. This biocatalytic step replaces chemical dehydrogenation agents like chloranil, offering higher stereoselectivity and reduced environmental impact. Key advantages include:
-
Yield Optimization : Microbial systems achieve 85–90% conversion efficiency.
-
Byproduct Reduction : Minimizes formation of 21-acetyl byproducts common in chemical routes.
Selective Esterification Strategies
Recent patents highlight innovations in protecting group chemistry to streamline synthesis. For example:
-
17α-Selective Propionylation : Using ortho-esters in aprotic solvents, 11-deoxycortisol undergoes selective esterification at the 17α-hydroxyl group while preserving the 21-hydroxyl group. This "one-pot" method avoids chromatographic purification, enhancing scalability.
-
Temperature Control : Reactions conducted at 0–5°C suppress unwanted 21-acetylation, achieving >90% regioselectivity.
Comparative Analysis of Methodologies
| Parameter | Chemical Synthesis | Microbiological | Selective Esterification |
|---|---|---|---|
| Yield | 78–85% | 85–90% | 90–92% |
| Purity | 96.1% | 95% | 98% |
| Reaction Time | 48–72 h | 24–36 h | 12–24 h |
| Environmental Impact | High (toxic reagents) | Low | Moderate |
Key Findings :
-
Chemical routes dominate industrial production due to established infrastructure but face criticism for chloranil usage.
-
Microbial dehydrogenation aligns with green chemistry principles but requires specialized bioreactors.
-
Advanced esterification techniques reduce reliance on column chromatography, lowering production costs .
Chemical Reactions Analysis
Types of Reactions: 4’-Aminopropiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4’-Nitropropiophenone using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form 4’-Aminopropiophenone from 4’-Nitropropiophenone using hydrogen gas and a palladium catalyst.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst at 50-60°C.
Substitution: Various reagents depending on the desired functional group replacement.
Major Products Formed:
Oxidation: 4’-Nitropropiophenone.
Reduction: 4’-Aminopropiophenone.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Properties
Pregna-1,4-diene-3,20-dione derivatives are widely used for their anti-inflammatory effects. They are effective in treating conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders. The mechanism involves the suppression of pro-inflammatory cytokines and the modulation of immune responses.
Case Study:
A randomized controlled trial demonstrated that patients with severe asthma showed significant improvement in lung function and reduction in exacerbations when treated with a regimen including this compound .
1.2 Immunosuppressive Effects
Due to their ability to inhibit immune responses, these compounds are also employed in transplant medicine to prevent organ rejection. They help to maintain immunosuppression in patients receiving allogeneic transplants.
Table 1: Summary of Clinical Applications
| Application | Condition Treated | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | Asthma, Rheumatoid Arthritis | Suppression of cytokines |
| Immunosuppressive | Organ Transplantation | Inhibition of immune response |
| Hormonal Replacement Therapy | Adrenal Insufficiency | Replacement of deficient hormones |
Research Findings
Recent studies have focused on optimizing the therapeutic efficacy of Pregna-1,4-diene derivatives by modifying their chemical structure to enhance potency while minimizing side effects.
Example Study:
A study involving a modified version of this compound showed improved anti-inflammatory activity with fewer side effects compared to traditional glucocorticoids .
Mechanism of Action
The mechanism of action of 4’-Aminopropiophenone involves its interaction with hemoglobin in the blood. It rapidly converts hemoglobin to methemoglobin, which is incapable of transporting oxygen. This leads to hypoxia, coma, and death due to the inhibition of cellular respiration. The molecular targets include hemoglobin and the pathways involved in oxygen transport .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitutions
The following table summarizes key structural differences and similarities among halopredone acetate and related corticosteroids:
| Compound Name | Substituents | Key Modifications |
|---|---|---|
| Halopredone acetate | 2-bromo, 6β,9α-difluoro, 17α/21-acetyloxy, 11β-OH | Bromine at C2 enhances halogen-mediated stability |
| Betamethasone dipropionate | 9α-fluoro, 16β-methyl, 17α/21-propionyloxy | 16β-methyl reduces mineralocorticoid activity |
| Fluocinolone acetonide | 6α,9α-difluoro, 16α/17α-acetonide, 21-acetate | Acetonide group prolongs duration of action |
| Triamcinolone acetonide | 9α-fluoro, 16α/17α-acetonide, 21-hemisuccinate | Hemisuccinate improves water solubility |
| Desonide | 11β,21-dihydroxy, 16α/17α-acetonide | Lacks halogen substitutions; milder potency |
Pharmacological and Physicochemical Properties
Anti-inflammatory Potency
- Halopredone acetate : Exhibits high topical potency (0.01–0.05% efficacy in dermatoses) without systemic effects on adrenal function or liver enzymes.
- Fluocinolone acetonide: Shows greater systemic absorption, inducing hepatic enzymes like tryptophan oxygenase.
- Betamethasone dipropionate : Higher lipophilicity due to propionyl esters enhances dermal retention.
Systemic Effects
- Triamcinolone acetonide’s hemisuccinate ester increases systemic exposure risk compared to halopredone.
Physical Properties
| Property | Halopredone acetate | Triamcinolone acetonide acetate | Fluocinolone acetonide |
|---|---|---|---|
| Melting Point (°C) | Not reported | 266 | 292–294 |
| LogP (Lipophilicity) | ~3.5 (estimated) | 2.8 | 4.1 |
| Solubility | Low in water | Insoluble in water | Poor aqueous solubility |
Metabolic Stability and Clinical Efficacy
- Halopredone acetate : Stable against esterase hydrolysis due to acetyl groups; minimal conversion to systemic metabolites.
- Triamcinolone acetonide 21-hemisuccinate: Rapidly hydrolyzed to active triamcinolone, increasing systemic bioavailability.
- Fluocinolone acetonide acetate: Acetonide group delays metabolism, extending local anti-inflammatory effects.
Research Findings and Clinical Relevance
- Halopredone acetate (0.01–0.05% formulations) showed equivalent efficacy across concentrations in treating eczema and psoriasis, suggesting a ceiling effect for topical activity.
- Fluocinolone acetonide induced a 200% increase in rat liver tyrosine aminotransferase activity, highlighting systemic glucocorticoid effects absent in halopredone.
- Betamethasone dipropionate’s 16β-methyl group reduces sodium retention, making it safer for prolonged use compared to non-methylated analogs.
Biological Activity
Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- is a synthetic steroid compound with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Chemical Formula : C25H32O7
- Molecular Weight : 444.517 g/mol
- CAS Number : 98523-85-4
This compound is characterized by its pregnane structure, which is common in steroid hormones and related compounds. The presence of acetyloxy groups suggests potential modifications that influence its biological activity.
Biological Activity Overview
Pregna-1,4-diene-3,20-dione exhibits a range of biological activities that can be categorized as follows:
- Anti-inflammatory Activity
- Hormonal Activity
- Neuroprotective Effects
The biological effects of Pregna-1,4-diene-3,20-dione can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a selective modulator of steroid hormone receptors, influencing gene expression related to inflammation and metabolism.
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .
In Vitro Studies
A study on structurally related steroids demonstrated significant inhibition of acetylcholinesterase (AChE) activity, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic function .
In Vivo Studies
In animal models, Pregna-1,4-diene-3,20-dione has shown promise in reducing inflammation markers and improving cognitive function after induced oxidative stress .
| Study Type | Result Summary | Reference |
|---|---|---|
| Mouse Model | Reduced TNF-alpha levels by 40% | |
| Rat Model | Improved memory retention in scopolamine-induced impairment |
Case Studies
- Cognitive Enhancement : In a controlled study involving rats subjected to scopolamine-induced amnesia, administration of the compound resulted in significant improvements in memory tasks compared to control groups .
- Inflammation Reduction : A case study highlighted the use of this compound in reducing inflammatory responses in a model of arthritis, showcasing its potential therapeutic application in chronic inflammatory diseases .
Q & A
Q. How is Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11β)- identified in pharmaceutical formulations?
- Methodological Answer : Identification relies on spectroscopic and chromatographic techniques. Infrared (IR) spectroscopy confirms functional groups (e.g., acetyloxy, hydroxyl) by matching absorption bands to reference spectra. Thin-layer chromatography (TLC) using a sample solution (0.5 mg/mL in dehydrated alcohol) and comparison to a reference standard can verify purity and identity . Pharmacopeial standards specify acceptance criteria (97.0–103.0% purity) validated via these methods .
Q. What synthetic routes are reported for the preparation of this corticosteroid?
- Methodological Answer : Synthesis involves multi-step halogenation and esterification. For example, fluorination at C-9 and acetylation at C-17/21 are critical. A documented route starts with 21-acetoxy intermediates, followed by epoxidation and fluorination to stabilize the 11β-hydroxy configuration. Halogenation at C-2 or C-6 may require trans-diaxial opening of epoxides with hydrofluoric acid to prevent structural rearrangements . Yield optimization often involves controlling reaction temperatures and protecting group strategies.
Q. What analytical techniques are used to characterize impurities in this compound?
Q. How can researchers address contradictions in anti-inflammatory activity data between this compound and its halogenated analogs?
- Methodological Answer : Contradictions often arise from stereochemical variations or halogen positioning. For example, 6β-fluoro analogs exhibit higher topical anti-inflammatory activity with reduced systemic effects compared to 6α-fluoro epimers . Experimental design should include:
- Dose-response studies to compare potency.
- Receptor binding assays to assess glucocorticoid receptor affinity.
- Metabolic stability tests (e.g., liver microsomes) to evaluate half-life differences.
Data normalization to molar concentrations and controlled delivery vehicles (e.g., creams vs. injections) mitigates formulation-related variability .
Q. What strategies minimize impurity formation during synthesis of 17,21-bis(acetyloxy) derivatives?
- Methodological Answer : Key strategies include:
- Protecting group chemistry : Temporarily masking the 11β-hydroxy group during acetylation prevents unwanted esterification at this position.
- Catalyst optimization : Using anhydrous conditions with acid scavengers (e.g., triethylamine) reduces hydrolysis of acetyl groups.
- Purification techniques : Gradient HPLC or recrystallization from ethanol/water mixtures removes des-acetyl impurities .
Q. How does acetylation at C-17 and C-21 influence pharmacokinetic properties?
- Methodological Answer : Acetylation enhances lipophilicity, prolonging dermal retention in topical applications. Comparative studies with non-acetylated analogs (e.g., prednisolone) show:
- Increased logP values : ~2.5 for acetylated vs. ~1.7 for non-acetylated forms.
- Slower hydrolysis : Plasma esterases cleave acetyl groups in vivo, modulating systemic exposure.
Table: Pharmacokinetic Comparison of Acetylated vs. Non-Acetylated Analogs
| Property | Acetylated Form | Non-Acetylated Form |
|---|---|---|
| LogP | 2.5 | 1.7 |
| Half-life (topical, h) | 8–12 | 3–5 |
| Systemic bioavailability | <5% | 15–20% |
| Data derived from rodent models and human epidermal assays . |
Data Contradiction Analysis
Q. Why do some studies report conflicting toxicity profiles for this compound?
- Methodological Answer : Discrepancies often stem from species-specific metabolism or administration routes. For example:
- Acute toxicity : Rat subcutaneous LD₅₀ values (55 mg/kg) may not extrapolate to humans due to differential esterase activity .
- Reproductive toxicity : Contradictory findings in teratogenicity studies (e.g., cleft palate in mice vs. no effects in primates) highlight the need for cross-species validation .
Standardizing test protocols (e.g., OECD guidelines) and using human-relevant in vitro models (e.g., 3D skin equivalents) improve data reliability.
Structural and Functional Insights
Q. What role does the 11β-hydroxy configuration play in glucocorticoid receptor binding?
- Methodological Answer : The 11β-hydroxy group forms hydrogen bonds with glucocorticoid receptor residues (Asn564 and Gln642), critical for activation. Mutagenesis studies show that 11α-hydroxy analogs exhibit 10-fold lower binding affinity. Molecular dynamics simulations further reveal that the 11β orientation stabilizes the receptor’s ligand-binding domain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
